(R)-2-Methyl-1-pyridin-4-yl-propylamine
Overview
Description
®-2-Methyl-1-pyridin-4-yl-propylamine is a chiral amine compound with a pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a pyridine ring substituted at the 4-position with a propylamine group, which is further substituted with a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-pyridin-4-yl-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the 4-position.
Alkylation: The 4-position of pyridine is alkylated using a suitable alkylating agent, such as 2-bromo-1-methylpropane, under basic conditions.
Reduction: The resulting intermediate is then reduced to introduce the amine group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1-pyridin-4-yl-propylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution are often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Methyl-1-pyridin-4-yl-propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-Methyl-1-pyridin-4-yl-propylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is also used in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-2-Methyl-1-pyridin-4-yl-propylamine is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents.
Industry
The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-pyridin-4-yl-propylamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Methyl-1-pyridin-4-yl-ethylamine: Lacks the additional methyl group, leading to different steric and electronic properties.
4-Aminomethylpyridine: A simpler analog with a primary amine group.
Uniqueness
®-2-Methyl-1-pyridin-4-yl-propylamine is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and biological activity compared to its analogs. Its ability to form enantiomerically pure compounds makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUCMADIABJJL-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=NC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258638 | |
Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-91-7 | |
Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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